molecular formula C17H15N3O3S B5650962 N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-4-nitrobenzamide

N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-4-nitrobenzamide

Cat. No. B5650962
M. Wt: 341.4 g/mol
InChI Key: GGDMLFXFAABFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, similar to N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-4-nitrobenzamide, involves several methodologies, including nickel-catalyzed dehydrogenative coupling, dissolving metal reduction-condensative cyclization, and palladium-catalyzed one-pot synthesis from o-nitrobenzamide and alcohols. These methods demonstrate the diversity in synthetic approaches to obtain quinoline and its derivatives with high yields under environmentally benign conditions (Parua et al., 2017); (Bunce & Nammalwar, 2011); (Wang et al., 2021).

Molecular Structure Analysis

The crystal structure and molecular interactions of related compounds have been extensively studied, revealing intricate details about their geometric configurations and intermolecular forces. These studies utilize techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations to elucidate the molecular structure, indicating the presence of hydrogen bonding and π-π interactions that stabilize the crystal structures of these compounds (Kourat et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, demonstrating a wide range of reactivities due to their unique structural features. These include nitroreduction, carbonylation, and cycloaddition reactions, which are pivotal in synthesizing bioactive compounds and elucidating the mechanism of action for pharmaceutical applications. The versatility in chemical reactions underscores the importance of quinoline derivatives in medicinal chemistry and materials science (Wu & Yu, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of quinoline derivatives. These properties are often determined through experimental approaches and supported by theoretical calculations, providing insights into the behavior of these compounds under various conditions. The physical properties play a significant role in the development of pharmaceuticals and materials with specific applications (Zong & Wang, 2009).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, are essential for understanding the chemical behavior of quinoline derivatives. These properties are influenced by the compound's structure and substituents, which can be tailored to achieve desired reactivity and selectivity in chemical reactions (Samimi, 2016).

properties

IUPAC Name

N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-16(13-7-9-14(10-8-13)20(22)23)18-17(24)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDMLFXFAABFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dihydro-1(2H)-quinolinylcarbothioyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.